
LB30870
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LB30870 is an orally active, selective and direct thrombin inhibitor.
Applications De Recherche Scientifique
Literature-Based Learning in Laboratory Courses
A literature-based learning approach, referred to as Literature Based Learning (LBL), was integrated into an immunology lab course to provide a research-oriented context. This approach aimed to engage students in understanding how standard techniques are employed to address research questions. The method effectively increased students' understanding of research and boosted their confidence in comprehending scientific articles (Parent et al., 2010).
Enhancement of Literature-Based Discovery in Life Sciences
Online tools for Literature-Based Discovery (LBD) have been developed to manage the overwhelming amount of experimental data and published scientific information in the biomedical field. These tools assist researchers in formulating and evaluating novel hypotheses by making the biomedical literature more accessible and manageable (Weeber et al., 2005).
Investigation of Negative Food Effect Mitigation Strategies
LB30870, identified as a new direct thrombin inhibitor, exhibited a substantial reduction in oral bioavailability in the fed state. A study proposed trypsin binding as a mechanism for this negative food effect and demonstrated a prodrug approach to mitigate it. This study is pioneering in attributing the negative food effect of LB30870 to trypsin binding, and it proposes trypsin binding study as a screening tool during lead optimization to minimize food effect (Lee et al., 2016).
Problem-Based Learning Meets Case-Based Reasoning
Learning by Design™ (LBD), a project-based inquiry approach to science learning with roots in case-based reasoning and problem-based learning, was introduced in middle school to foster students' ability to think, learn, and make decisions. LBD was designed to promote deep and lasting learning by engaging students in science in the context of achieving design-and-build challenges (Kolodner et al., 2003).
Study of Lattice Boltzmann Method for Complex Fluid Flows
The lattice Boltzmann method (LBM) has been applied to complex fluid flows, focusing on flows through reactive porous media and related fields. The approach has demonstrated its capability as a computational tool for simulating complex multi-physics phenomena, marking significant progress in the field of scientific and technological innovation (Krastev & Falcucci, 2018).
Neural Networks for Literature-Based Discovery
The study introduced neural network methods for open and closed Literature-Based Discovery (LBD), addressing the challenge of staying current with scientific literature. The proposed neural network methods demonstrated significant performance improvements, indicating that neural LBD is a highly effective approach for generating new scientific discoveries from existing literature (Crichton et al., 2020).
Propriétés
Numéro CAS |
1583240-63-4 |
|---|---|
Nom du produit |
LB30870 |
Formule moléculaire |
C28H31N5O4S |
Poids moléculaire |
533.64 |
Nom IUPAC |
((S)-1-((S)-2-(((5-carbamimidoylthiophen-2-yl)methyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3,3-diphenylpropan-2-yl)glycine |
InChI |
InChI=1S/C28H31N5O4S/c29-26(30)22-14-13-20(38-22)16-32-27(36)21-12-7-15-33(21)28(37)25(31-17-23(34)35)24(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13-14,21,24-25,31H,7,12,15-17H2,(H3,29,30)(H,32,36)(H,34,35)/t21-,25-/m0/s1 |
Clé InChI |
BIHPYGVYKSQDLA-OFVILXPXSA-N |
SMILES |
OC(CN[C@H](C(N1[C@H](C(NCC2=CC=C(C(N)=N)S2)=O)CCC1)=O)C(C3=CC=CC=C3)C4=CC=CC=C4)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LB30870; LB-30870; LB 30870; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



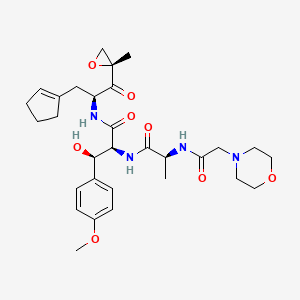

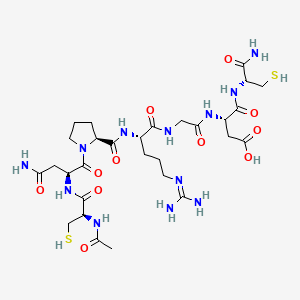
![Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate](/img/structure/B608421.png)
![methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate](/img/structure/B608422.png)
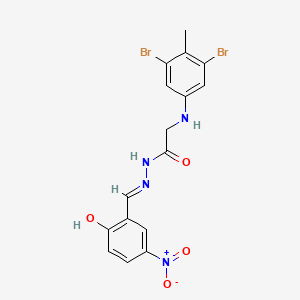
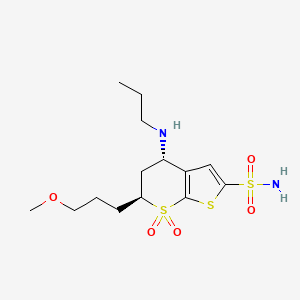


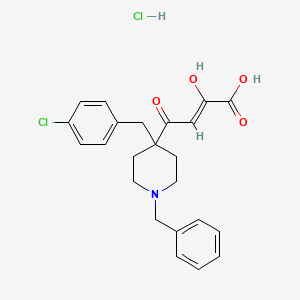
![1-[5-[3,5-bis(trifluoromethyl)phenyl]-1-(1H-indol-3-yl)-3-oxopentan-2-yl]-3-(1-methyl-1-azoniabicyclo[2.2.2]octan-4-yl)urea;bromide](/img/structure/B608431.png)
![2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid](/img/structure/B608433.png)